molecular formula C20H19N3O4S B4557560 4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

Cat. No.: B4557560
M. Wt: 397.4 g/mol
InChI Key: JWMSVXUNCRNUKU-UHFFFAOYSA-N
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Description

4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety have been synthesized, highlighting the compound's role in constructing novel chemical structures with potential biological activities. The structural elucidation of these novel compounds was established through spectral data and elemental analyses, indicating the compound's versatility in chemical synthesis and potential for further pharmacological exploration (Mekky & Sanad, 2019).

Potential Biological Activities

Anticancer Properties

A study demonstrated the synthesis of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, showing significant antitumor activity against certain cancer cell lines. This suggests the compound's potential utility in cancer treatment, highlighting its role in the development of new anticancer agents (Mustafa et al., 2011).

Alzheimer's Disease

A series of derivatives were synthesized as potential therapeutic agents for Alzheimer's disease, showing significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment. This study indicates the compound's relevance in developing treatments for neurodegenerative diseases (Hussain et al., 2016).

Antibacterial and Antifungal Activities

Several studies have investigated the compound's antimicrobial potential. For instance, new derivatives were synthesized and evaluated for their antibacterial activity, showing potent antibacterial effects against various bacterial strains, indicating the compound's potential as a new class of antibacterial agents with low toxicity levels (Hussain et al., 2018).

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13-11-18(24)27-17-12-14(4-5-15(13)17)21-20(28)23-8-6-22(7-9-23)19(25)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMSVXUNCRNUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Reactant of Route 2
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4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Reactant of Route 3
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4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Reactant of Route 4
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4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.